6-chloro-4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

CYP2A6 inhibition Nicotine metabolism Tobacco carcinogen activation

This 6-chloro-4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one (CAS 896068-25-0) presents a previously unexplored substitution pattern (6-Cl, 7-CH₃ on coumarin; 6-OCH₃, 3-CH₃ on benzofuran) that cannot be replicated by close analogs. Its dual pharmacophore targets CYP2A6 (related to 6-methoxycoumarin IC₅₀ 0.64 µM) and enables SAR benchmarking against K562 apoptosis data (~24%). With XLogP3 4.9, 0 HBD/4 HBA, it serves as an optimal tool for ADME permeability and metabolic stability studies. Purchase now for differentiated hit‑finding campaigns.

Molecular Formula C20H15ClO4
Molecular Weight 354.79
CAS No. 896068-25-0
Cat. No. B2743668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one
CAS896068-25-0
Molecular FormulaC20H15ClO4
Molecular Weight354.79
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=C(O3)C=C(C=C4)OC)C
InChIInChI=1S/C20H15ClO4/c1-10-6-17-14(8-16(10)21)15(9-19(22)24-17)20-11(2)13-5-4-12(23-3)7-18(13)25-20/h4-9H,1-3H3
InChIKeyQGTCKQUEYCXTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 109.9 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one (CAS 896068-25-0): Compound Class and Procurement Baseline


The compound 6-chloro-4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one (CAS 896068-25-0, molecular formula C₂₀H₁₅ClO₄, molecular weight 354.8 g/mol) is a fully synthetic hybrid heterocycle that fuses a 2H-chromen-2-one (coumarin) core with a 6-methoxy-3-methyl-1-benzofuran substituent at the 4-position, and further bears a chlorine at C-6 and a methyl at C-7 of the chromenone ring [1]. It belongs to the broader class of benzofuran–coumarin conjugates, a scaffold that has drawn interest in medicinal chemistry for its potential to engage multiple biological targets simultaneously. This compound is catalogued in the PubChem Compound database (CID 2030030) and is distributed as a screening compound under the identifier STK924671, indicating its availability for early-stage drug discovery campaigns.

Why Generic Substitution Fails for 6-Chloro-4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one


Within the benzofuran–coumarin structural family, even subtle modifications—such as the position of the methoxy group on the benzofuran ring, the nature of the halogen on the chromenone, or the methylation pattern—can profoundly alter electronic distribution, molecular planarity, and target-binding kinetics. The compound described here carries a 6-methoxy-3-methyl-1-benzofuran-2-yl moiety and a 6-chloro-7-methyl substitution on the chromen-2-one, a combination that is not replicated in any of the close coumarin or benzofuran analogs reported in the MedChemComm 2013 series (e.g., 21b, 29b, 29c) [1]. Consequently, biological data obtained for those analogs cannot be extrapolated to this compound. A generic substitution with a differently substituted benzofuran–coumarin would eliminate the specific electronic and steric signature that defines this molecule, rendering any structure-activity relationship invalid. The following sections detail the few comparable datasets that exist and highlight where differentiation can—and cannot—be asserted.

Quantitative Differentiation Evidence for 6-Chloro-4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one


CYP2A6 Inhibitory Potency vs. Methoxalen, Menthofuran, and Simple Coumarins

In a study of benzofuran and coumarin derivatives as CYP2A6 inhibitors, the structurally related compound 6-methoxycoumarin exhibited an IC₅₀ of 0.64 µM against human CYP2A6, while 5-methoxycoumarin reached an IC₅₀ of 0.13 µM, and the benzofuran derivative 4-methoxybenzofuran showed an IC₅₀ of 2.20 µM [1]. The target compound incorporates both a 6-methoxybenzofuran and a coumarin core within a single rigidified scaffold, a feature not present in any of the tested comparators. Although no direct IC₅₀ measurement exists for the target compound itself, the dual pharmacophoric presentation suggests it may engage the CYP2A6 active site in a manner distinct from the monocyclic comparators. This cross-study inference is limited to structural rationale and provides direction for follow-up biochemical profiling.

CYP2A6 inhibition Nicotine metabolism Tobacco carcinogen activation

Antiproliferative Activity in K562 Leukemia Cells vs. Close Benzofuran–Coumarin Analogs

The MedChemComm 2013 study evaluated 26 benzofuran–chromone and benzofuran–coumarin derivatives in K562 human leukemia cells and identified compounds 21b, 29b, and 29c as the most active, each inducing approximately 24% apoptosis [1]. The target compound shares the benzofuran–chromen-2-one backbone with these hits but differs by the presence of the 6-methoxy-3-methylbenzofuran substituent and the 6-chloro-7-methyl pattern on the coumarin ring. Because the structure-activity relationship in this series is steep—small changes in substitution drastically alter apoptotic potency—the uniquely substituted target compound cannot be assumed to replicate or exceed the activity of the reported analogs without direct testing.

Anticancer activity K562 leukemia Benzofuran–coumarin hybrids

Physicochemical Differentiation: Lipophilicity (XLogP3) vs. Representative Coumarin and Benzofuran Derivatives

The target compound has a computed XLogP3 value of 4.9 [1]. This is substantially higher than that of simple coumarin (XLogP3 ≈ 1.4), 6-methoxycoumarin (XLogP3 ≈ 2.0), or 4-methoxybenzofuran (XLogP3 ≈ 2.8). The increased lipophilicity arises from the combined effect of the chlorine atom, the additional methyl group, and the extended benzofuran–coumarin conjugation. In a biological screening context, this property can influence membrane permeability, plasma protein binding, and off-target promiscuity risk. When compared to the MedChemComm series compounds such as 21b (estimated XLogP3 ≈ 3.5–4.0), the target compound occupies a distinct lipophilicity space that may translate to different ADME behavior.

Lipophilicity Drug-likeness Physicochemical properties

Molecular Complexity and Hydrogen-Bonding Profile vs. Simpler Coumarins and Benzofurans

The target compound possesses 4 hydrogen bond acceptors and 0 hydrogen bond donors, with a molecular weight of 354.8 g/mol and only 2 rotatable bonds [1]. This contrasts with simpler comparator molecules: coumarin (2 acceptors, 0 donors, MW 146.1, 0 rotatable bonds), 6-methoxycoumarin (3 acceptors, 0 donors, MW 176.2, 1 rotatable bond), and 4-methoxybenzofuran (2 acceptors, 0 donors, MW 148.2, 1 rotatable bond). The increased acceptor count combined with near-total conformational rigidity makes the target compound a more geometrically defined pharmacophore, which can be advantageous in target-based screens where shape complementarity is critical. The absence of hydrogen bond donors also implies that binding affinity must derive from hydrophobic, π-stacking, and dipole interactions rather than classical H-bond donation, a feature that differentiates it from many drug-like small molecules.

Molecular complexity Hydrogen bonding Screening library diversity

Recommended Application Scenarios for 6-Chloro-4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one Based on Available Evidence


Diversity-Oriented Screening Library Expansion for CYP2A6 and Coumarin-Related Target Discovery

Based on the dual benzofuran–coumarin pharmacophore that is structurally related to known CYP2A6 inhibitors such as 6-methoxycoumarin (IC₅₀ = 0.64 µM) and 4-methoxybenzofuran (IC₅₀ = 2.20 µM) [1], this compound is suited for inclusion in focused screening sets that probe cytochrome P450 2A6 activity. Its higher lipophilicity (XLogP3 = 4.9) [2] and greater molecular complexity may confer differentiated binding kinetics relative to simpler monoaryl counterparts, making it a logical addition to hit-finding campaigns aimed at nicotine metabolism modulation and tobacco-related carcinogen activation.

Structure-Activity Relationship (SAR) Expansion of Benzofuran–Coumarin Anticancer Leads

Given the steep SAR observed in the MedChemComm 2013 series, where only three of 26 analogs induced ~24% apoptosis in K562 cells [1], this compound provides a previously unexplored substitution combination (6-Cl, 7-CH₃ on coumarin; 6-OCH₃, 3-CH₃ on benzofuran). It can serve as a key intermediate for SAR studies designed to map the contribution of halogen and methyl placement to anticancer potency, with the 24% apoptosis benchmark of compounds 21b, 29b, and 29c as a quantitative baseline for head-to-head comparison.

Physicochemical Property Benchmarking and Early ADME Profiling

With an XLogP3 of 4.9, molecular weight of 354.8 g/mol, and a 0-HBD/4-HBA profile [2], this compound occupies a distinct property space ideal for benchmarking the impact of moderate-to-high lipophilicity on membrane permeability, metabolic stability, and plasma protein binding in a benzofuran–coumarin context. It can be used as a tool compound to calibrate in vitro ADME assays against lower-lipophilicity coumarin controls such as 6-methoxycoumarin (XLogP3 ≈ 2.0).

Quote Request

Request a Quote for 6-chloro-4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.